3-(2-Aminoethyl)-1-Boc-piperidine
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Description
The compound 3-(2-Aminoethyl)-1-Boc-piperidine is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis to protect amine functionalities during reaction sequences. The presence of the 2-aminoethyl side chain suggests potential for interaction with other chemical entities and could be pivotal in the synthesis of complex organic molecules, including alkaloids and pharmaceuticals.
Synthesis Analysis
The synthesis of piperidine alkaloids, which are structurally related to 3-(2-Aminoethyl)-1-Boc-piperidine, has been described using l-pipecolinic acid as a starting material. A key step in the synthesis involves regio- and stereoselective oxymercuration–demercuration reactions, which are directed by protecting groups . This method could potentially be adapted for the synthesis of 3-(2-Aminoethyl)-1-Boc-piperidine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure and conformation of piperidine derivatives can be studied using spectroscopic methods such as NMR. For instance, the study of 1,2,5-trimethyl-4-amino(amido)piperidines using 1H and 13C NMR spectra has provided insights into the three-dimensional structures and conformational preferences of these molecules . Similar techniques could be applied to analyze the molecular structure of 3-(2-Aminoethyl)-1-Boc-piperidine.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions due to the presence of amine functionalities. For example, the reaction of heterocyclic building blocks with tetracyanoquinodimethane (TCNQ) has been shown to yield disubstituted compounds with interesting crystal structures and properties such as fluorescence and second harmonic generation . The aminoethyl side chain in 3-(2-Aminoethyl)-1-Boc-piperidine could similarly participate in reactions with electrophiles or through nucleophilic substitution.
Physical and Chemical Properties Analysis
The physical and chemical properties of a closely related compound, 1-Benzyl-4-(N-Boc-amino)piperidine, have been characterized using various spectroscopic techniques, including FT-IR, FT-Raman, UV-Vis, and NMR. Theoretical studies such as Density Functional Theory (DFT) have been employed to determine optimized geometrical parameters and vibrational assignments. Additionally, molecular docking studies have been used to predict the anticancer activity of such compounds . These methods could be used to analyze the physical and chemical properties of 3-(2-Aminoethyl)-1-Boc-piperidine, as well as to predict its potential biological activities.
Scientific Research Applications
Synthesis and Chemical Reactions
Palladium-Catalyzed Arylation : Millet and Baudoin (2015) developed a palladium-catalyzed migrative Negishi coupling method to directly access 3-aryl-N-Boc-piperidines. This method showed good to excellent selectivity and yields between 43 and 76% (Millet & Baudoin, 2015).
Cyclic Borinates Synthesis : Höpfl et al. (1998) synthesized a series of 2-aminoethyl- and 3-aminopropyl borinate derivatives, which are analogous to N-spiro compounds and bicyclic systems, by using piperidine- and piperazine alcohols (Höpfl et al., 1998).
Synthesis of Triazolyl-Substituted Aminopiperidines : Schramm et al. (2010) prepared orthogonally N-protected (Boc and Cbz) 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines as new scaffolds for combinatorial chemistry (Schramm et al., 2010).
Structural and Spectroscopic Analysis
Molecular Structure and Spectroscopy : Janani et al. (2020) characterized 1-Benzyl-4-(N-Boc-amino)piperidine using spectroscopic techniques and computational methods, providing insight into its molecular structure and reactivity (Janani et al., 2020).
Experimental and Computational Investigation : Bailey et al. (2002) investigated the enantioselective deprotonation of N-Boc-piperidine, providing experimental and computational data on its stereochemistry and reaction dynamics (Bailey et al., 2002).
Application in Drug Synthesis and Medicinal Chemistry
Synthesis of Heterocycles and Tryptamines : Nicolaou et al. (2009) described methods for converting N-Boc anilines to various heterocycles and tryptamines, demonstrating the versatility of Boc-protected piperidines in synthesizing complex organic structures (Nicolaou et al., 2009).
Synthesis of Polyhydroxylated Piperidines : Rengasamy et al. (2008) achieved the synthesis of polyhydroxylated piperidines, showcasing the potential of N-Boc-protected piperidines in creating biologically significant compounds (Rengasamy et al., 2008).
Asymmetric Synthesis of Chiral Amines : Petri et al. (2019) described the synthesis of both enantiomers of 3-amino-1-Boc-piperidine, emphasizing the application of N-Boc-protected piperidines in the production of bioactive compounds (Petri et al., 2019).
properties
IUPAC Name |
tert-butyl 3-(2-aminoethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-4-5-10(9-14)6-7-13/h10H,4-9,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLAYRXNMUUXJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407405 |
Source
|
Record name | 3-(2-Aminoethyl)-1-Boc-piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)-1-Boc-piperidine | |
CAS RN |
259180-77-3 |
Source
|
Record name | 3-(2-Aminoethyl)-1-Boc-piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-(2-aminoethyl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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